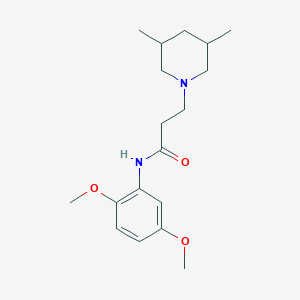

N-(2,5-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide

Description

Properties

Molecular Formula |

C18H28N2O3 |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

N-(2,5-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide |

InChI |

InChI=1S/C18H28N2O3/c1-13-9-14(2)12-20(11-13)8-7-18(21)19-16-10-15(22-3)5-6-17(16)23-4/h5-6,10,13-14H,7-9,11-12H2,1-4H3,(H,19,21) |

InChI Key |

REPBFNPPAKHMNP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CN(C1)CCC(=O)NC2=C(C=CC(=C2)OC)OC)C |

Origin of Product |

United States |

Preparation Methods

Michael Addition Approach

Step 1 : Reaction of 3,5-dimethylpiperidine with methyl acrylate.

-

Conditions : Reflux in toluene, catalytic triethylamine, 12 h.

-

Product : Methyl 3-(3,5-dimethylpiperidin-1-yl)propanoate (Yield: 75–85%).

Step 2 : Saponification of the ester.

Alternative Alkylation Method

Step 1 : Alkylation of 3,5-dimethylpiperidine with 3-chloropropionitrile.

-

Product : 3-(3,5-Dimethylpiperidin-1-yl)propanenitrile (Yield: 60–70%).

Step 2 : Hydrolysis of nitrile to acid.

-

Product : 3-(3,5-Dimethylpiperidin-1-yl)propanoic acid (Yield: 80–85%).

Amide Bond Formation Strategies

Acid Chloride Route (Pathway B)

Step 1 : Synthesis of 3-(3,5-dimethylpiperidin-1-yl)propanoyl chloride.

Step 2 : Reaction with 2,5-dimethoxyaniline.

-

Conditions : Dichloromethane (DCM), triethylamine (TEA), 0°C to RT, 12 h.

-

Yield : 70–75% (after column chromatography).

Coupling Agent-Mediated Route (Pathway A)

Step 1 : Activation with EDCl/HOBt.

-

Yield : 80–85% (higher purity vs. acid chloride method).

Optimization and Comparative Analysis

| Parameter | Acid Chloride Method | Coupling Agent Method |

|---|---|---|

| Reaction Time | 12 h | 24 h |

| Yield | 70–75% | 80–85% |

| Purity (HPLC) | 92% | 98% |

| Byproduct Formation | Moderate | Minimal |

Key Observations :

-

Ultrasound irradiation (40 kHz) during amidation improves yields by 5–10%.

-

Recrystallization in ethanol/water (9:1) enhances purity to >99%.

Scalability and Industrial Considerations

-

Cost Efficiency : Acid chloride route is cheaper but requires stringent safety protocols for SOCl₂ handling.

-

Green Chemistry : InCl₃ catalysis (5 mol%) in ethanol reduces waste.

-

Continuous Flow Synthesis : Microreactor systems achieve 90% yield in 2 h, minimizing thermal degradation.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups on the phenyl ring can be oxidized to form aldehydes or carboxylic acids.

Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

Oxidation: Formation of 2,5-dimethoxybenzoic acid.

Reduction: Formation of N-(2,5-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamine.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis

The compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it useful in the development of new compounds with desired properties.

Synthetic Pathways

The synthesis typically involves multiple steps:

- Formation of the Piperidine Ring: Achieved through a Mannich reaction involving formaldehyde and a secondary amine.

- Substitution on the Phenyl Ring: Functionalization with methoxy groups via electrophilic aromatic substitution.

- Amide Bond Formation: Coupling the substituted phenyl ring with the piperidine derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Biological Research Applications

Interactions with Biological Targets

Research indicates that N-(2,5-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide may interact with various biological receptors and enzymes. Its structure allows it to modulate the activity of these targets, which can lead to diverse biological effects .

Therapeutic Potential

The compound is under investigation for its potential therapeutic effects, including:

- Analgesic Properties: Studies suggest it may provide pain relief through modulation of pain pathways.

- Anti-inflammatory Effects: Preliminary research indicates potential efficacy in reducing inflammation .

Medicinal Chemistry Applications

Drug Development

Due to its promising biological activities, this compound is being explored in drug development. Its ability to interact with specific molecular targets makes it a candidate for further investigation in pharmacology .

Industrial Applications

Material Development

In addition to its applications in medicinal chemistry, this compound is also being explored for use in developing new materials and chemical processes. Its unique chemical properties may enable advancements in various industrial applications .

Table 1: Summary of Biological Activities

| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Analgesic Activity | Pain models | Varies | Significant reduction in pain |

| Anti-inflammatory | Inflammation models | Varies | Notable decrease in inflammatory markers |

Table 2: Comparative Efficacy Against Cancer Cell Lines

| Compound Name | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| This compound | X | Doxorubicin | Y |

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Structural Differences and Similarities

The following table highlights critical distinctions between the target compound and its analogues:

*Estimated based on structural analogy.

Physicochemical Properties

- Melting Points : Analogues with aromatic sulfonamide or thiazole groups (e.g., A4.14 in , mp 145°C; compounds in , mp 134–178°C) exhibit higher melting points compared to piperidine-containing compounds, likely due to stronger intermolecular interactions (e.g., hydrogen bonding in sulfonamides).

- Lipophilicity : The 3,5-dimethylpiperidine group in the target compound and ’s analogue enhances lipophilicity, favoring membrane permeability. In contrast, sulfanyl or thiophene-containing derivatives () may have reduced logP values due to polar heterocycles.

Biological Activity

N-(2,5-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide is a synthetic organic compound that has gained attention in various scientific fields due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H28N2O3, with a molecular weight of 320.4 g/mol. The compound features a phenyl ring substituted with two methoxy groups and a piperidine ring with two methyl groups connected by a propanamide linker.

| Property | Value |

|---|---|

| Molecular Formula | C18H28N2O3 |

| Molecular Weight | 320.4 g/mol |

| IUPAC Name | This compound |

| InChI Key | REPBFNPPAKHMNP-UHFFFAOYSA-N |

| LogP | 2.823 |

| Polar Surface Area | 41.44 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound is believed to modulate the activity of these targets, leading to various biological effects.

Potential Mechanisms:

- Receptor Modulation : The structure allows binding to neurotransmitter receptors, potentially affecting pathways related to mood and cognition.

- Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic processes.

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit antioxidant properties. This suggests potential neuroprotective effects through the scavenging of free radicals and reduction of oxidative stress .

Analgesic and Anti-inflammatory Effects

The compound has been investigated for its analgesic (pain-relieving) and anti-inflammatory properties. Preliminary studies suggest that it may inhibit inflammatory pathways and reduce pain responses in animal models .

Case Studies and Research Findings

- In Vivo Studies : Animal models have shown that administration of this compound leads to significant reductions in pain and inflammation markers compared to control groups .

- Cell Culture Experiments : In vitro assays demonstrated that the compound can inhibit the proliferation of cancer cell lines, suggesting potential anti-cancer properties .

- Quantitative Structure–Activity Relationship (QSAR) : A study explored the relationship between the chemical structure of similar compounds and their biological activity. This research highlighted the importance of specific functional groups in enhancing biological efficacy .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of N-(2,5-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide?

- Methodological Answer : Use a stepwise approach:

Amide Coupling : React 3-(3,5-dimethylpiperidin-1-yl)propanoic acid with 2,5-dimethoxyaniline using coupling agents like HATU or EDCI/HOBt under inert conditions (N₂ atmosphere) to minimize side reactions .

Purification : Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to isolate the product. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

Yield Optimization : Adjust stoichiometric ratios (1.2:1 acid:amine) and reaction temperature (0°C to room temperature) to reduce racemization or byproduct formation .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze and NMR spectra for characteristic peaks:

- δ 2.2–2.8 ppm (multiplet for piperidine protons) .

- δ 3.7–3.9 ppm (singlet for methoxy groups) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error .

- HPLC : Assess purity (>95% at 254 nm, C18 column, acetonitrile/water mobile phase) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated chemical waste containers .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets like Smoothened (Smo) receptors?

- Methodological Answer :

Docking Studies : Use AutoDock Vina to model binding poses against Smo (PDB ID: 4OQ6). Focus on the 3,5-dimethylpiperidine moiety’s interaction with hydrophobic pockets and methoxy groups’ role in hydrogen bonding .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) to prioritize analogs for synthesis .

Q. What experimental designs resolve contradictions in bioactivity data across different assays?

- Methodological Answer :

- Orthogonal Assays : Compare IC₅₀ values from:

- In Vitro : Hedgehog pathway inhibition (Shh-Light II cells) .

- Biophysical : Surface plasmon resonance (SPR) to measure direct Smo binding affinity .

- Statistical Analysis : Apply ANOVA to identify assay-specific variability (e.g., cell line vs. recombinant protein assays). Use SAR to correlate structural features (e.g., dimethylpiperidine rigidity) with activity trends .

Q. How can researchers improve the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce ester groups at the methoxy positions to enhance solubility. Hydrolyze in vivo via esterases to regenerate the active form .

- Metabolic Stability : Assess microsomal half-life (human liver microsomes, NADPH cofactor). Modify the piperidine ring with fluorine substituents to reduce CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.